molecular formula C12H20N2O B12546286 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL CAS No. 144337-77-9

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL

Katalognummer: B12546286
CAS-Nummer: 144337-77-9
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: ARENVZAKFXVKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is an organic compound that features a complex structure with both amine and alcohol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL typically involves the reaction of 4-amino-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amine group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-one

    Reduction: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3-methylphenol
  • 4-{[(4-Methoxyphenyl)methyl]amino}butan-1-OL
  • 4-{[(4-Hydroxyphenyl)methyl]amino}butan-1-OL

Uniqueness

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

144337-77-9

Molekularformel

C12H20N2O

Molekulargewicht

208.30 g/mol

IUPAC-Name

4-[(4-amino-3-methylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-15/h4-5,8,14-15H,2-3,6-7,9,13H2,1H3

InChI-Schlüssel

ARENVZAKFXVKER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CNCCCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.